molecular formula C6H10F3NO3 B1455573 2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide CAS No. 302331-18-6

2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide

Cat. No. B1455573
CAS RN: 302331-18-6
M. Wt: 201.14 g/mol
InChI Key: RNRCOGKAZKSKNB-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide is a chemical compound with the molecular formula C8H14F3NO4 and a molecular weight of 245.2 . It is also known by its CAS number 1087255-08-0 .


Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide consists of a trifluoroacetamide group attached to a hydroxyethoxyethyl group . This structure is characterized by the presence of fluorine atoms, which can significantly influence the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide, such as its melting point, boiling point, and density, were not available in the sources I found .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Chemical Synthesis Applications : The compound 2,2,2-Trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide is utilized in chemical syntheses, particularly in the creation of α-Trifluoromethylamines, which are important for developing biologically active compounds (Gagosz & Zard, 2006).

  • Formation of Diverse Compounds : This chemical is used in reactions with alkenes and dienes, leading to the formation of various derivatives like iodoamidation products and cyclic acetamides. These reactions demonstrate its versatility in organic synthesis (Shainyan et al., 2015).

Pharmaceutical and Biological Research

  • Intermediate in Drug Synthesis : It serves as an intermediate in synthesizing antimalarial drugs. For example, it's used in the chemoselective acetylation of 2-aminophenol for creating N-(2-hydroxyphenyl)acetamide, a component in antimalarial drug synthesis (Magadum & Yadav, 2018).

  • Development of Potential Pesticides : Derivatives of this compound are explored for their potential use as pesticides. For instance, certain acetamide derivatives exhibit promising pesticidal properties, suggesting potential agricultural applications (Olszewska et al., 2009).

Materials Science

  • Polymer Chemistry : In polymer chemistry, it is used as an intermediate for synthesizing complex compounds like 4-Benzyl-10,19-Diethyl-4,10,19-Triaza-1,7,13,16-Tetraoxacycloheneicosane, indicating its role in developing new polymeric materials (Krakowiak & Bradshaw, 2003).

properties

IUPAC Name

2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO3/c7-6(8,9)5(12)10-1-3-13-4-2-11/h11H,1-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRCOGKAZKSKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718157
Record name 2,2,2-Trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide

CAS RN

302331-18-6
Record name 2,2,2-Trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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